molecular formula C27H25ClN4O3 B2625377 methyl 3-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1112433-52-9

methyl 3-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2625377
CAS No.: 1112433-52-9
M. Wt: 488.97
InChI Key: IPWFNMLYNNUPIF-UHFFFAOYSA-N
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Description

Methyl 3-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a fused bicyclic core with a 4-oxo-3,4-dihydroquinazoline scaffold. Key structural features include:

  • A benzyl group at position 3, contributing steric bulk and lipophilicity.
  • A 2-chlorophenyl-substituted piperazine moiety at position 2, which may influence receptor binding interactions.
  • A methyl carboxylate ester at position 7, enhancing solubility compared to free carboxylic acids.

This compound is synthesized via multi-step reactions involving piperazine intermediates and carbonylating agents like triphosgene, as seen in analogous protocols for related quinolinecarboxylic acids .

Properties

IUPAC Name

methyl 3-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O3/c1-35-26(34)20-11-12-21-23(17-20)29-27(32(25(21)33)18-19-7-3-2-4-8-19)31-15-13-30(14-16-31)24-10-6-5-9-22(24)28/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWFNMLYNNUPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4Cl)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the piperazine moiety reacts with a suitable leaving group on the quinazoline core.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and piperazine moieties.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom on the chlorophenyl group.

Major Products

    Oxidation: Products may include quinazoline derivatives with additional oxygen functionalities.

    Reduction: Reduced forms of the quinazoline core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the quinazoline core are known to interact with various biological pathways, potentially inhibiting or modulating the activity of key proteins involved in disease processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Biological Activity

Methyl 3-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of oncology and neuropharmacology. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinazoline core and subsequent modifications to introduce the piperazine and benzyl groups. The detailed synthetic pathway is crucial for understanding its biological properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antitumor activity. For instance, a series of 3-benzyl-substituted quinazolinones were synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines. The results indicated that certain derivatives showed remarkable potency with GI50 values ranging from 7.24 to 14.12 µM, outperforming the standard chemotherapeutic agent 5-fluorouracil (GI50 = 22.60 µM) .

CompoundGI50 (µM)Comparison to 5-FU
110.471.5-fold more potent
27.243-fold more potent
314.12Comparable

The mechanism by which this compound exerts its antitumor effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in tumorigenesis, potentially disrupting their function.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has also been studied for its neuropharmacological effects. The piperazine moiety is known for its role in modulating neurotransmitter systems, which may lead to therapeutic effects in conditions such as anxiety and depression.

Case Studies

  • In Vitro Studies : A study reported on the synthesis and evaluation of a series of quinazoline derivatives, including our compound of interest, showing moderate inhibitory effects on cell growth across various cancer cell lines .
  • Molecular Docking : Computational studies have shown favorable binding interactions between this compound and various kinases implicated in cancer progression, indicating a potential for multitargeted therapeutic strategies .

Comparison with Similar Compounds

Structural Analogues in the Quinazoline/Quinoline Family

The compound shares structural motifs with fluoroquinolone derivatives (e.g., 1-cyclopropyl-6-fluoro-4-oxo-7-piperazinyl-1,4-dihydroquinoline-3-carboxylic acids) described in the literature . Key differences include:

Feature Target Compound Quinolinecarboxylic Acid Analogues (e.g., 5a–m )
Core Structure 4-Oxo-3,4-dihydroquinazoline 4-Oxo-1,4-dihydroquinoline
Substituent at Position 7 Methyl carboxylate Carboxylic acid
Piperazine Modification 4-(2-Chlorophenyl)piperazin-1-yl 4-(Substituted benzoyl/benzenesulfonyl)piperazino
Fluorination Absent 6-Fluoro substitution in quinolines
  • Ester vs. Carboxylic Acid: The methyl ester in the target compound improves membrane permeability compared to the ionized carboxylic acid in quinolones, which may enhance bioavailability .

Piperazine Modifications

The 2-chlorophenyl group on the piperazine ring differentiates this compound from analogues with benzoyl or benzenesulfonyl substituents (e.g., compounds 5a–m ). The electron-withdrawing chlorine atom may enhance metabolic stability by reducing oxidative degradation, a common issue with arylpiperazines.

Q & A

Basic: What are the recommended synthetic routes for methyl 3-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the quinazoline core. Key steps include:

  • Quinazoline Formation : Condensation of anthranilic acid derivatives with benzylamine or substituted benzyl groups under acidic conditions (e.g., acetic acid) to form the 3,4-dihydroquinazolin-4-one scaffold .
  • Piperazine Substitution : Nucleophilic substitution at the 2-position of the quinazoline using 4-(2-chlorophenyl)piperazine, often requiring activation via bromine or chlorine leaving groups. Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) improve reaction efficiency .
  • Esterification : Final carboxylation at the 7-position using methyl chloroformate in the presence of a base (e.g., triethylamine) .
    Critical Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates. Yields are sensitive to solvent purity and moisture levels .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; piperazine signals at δ 2.5–3.5 ppm) .
    • IR : Detect carbonyl stretches (C=O at ~1700 cm1^{-1}) and aromatic C-Cl bonds (~750 cm1^{-1}) .
  • Chromatography :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA to assess purity (>98% by area normalization) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+ ~534.5 g/mol) .

Advanced: How can researchers resolve discrepancies in biological activity data across structural analogs?

Methodological Answer:
Contradictions often arise from variations in substituent electronic effects or stereochemistry. Strategies include:

  • SAR Analysis : Compare analogs with systematic substitutions (e.g., 2-chlorophenyl vs. 3-trifluoromethylphenyl in the piperazine ring). and highlight how electron-withdrawing groups enhance receptor binding affinity .
  • Crystallography : Use X-ray diffraction (e.g., as in ) to verify stereochemical alignment with target proteins .
  • Control Experiments : Validate assay conditions (e.g., pH, temperature) using reference standards (e.g., pharmacopeial impurities in ) to rule out experimental artifacts .

Advanced: What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?

Methodological Answer:

  • Salt Formation : Convert the carboxylate to a sodium or hydrochloride salt (e.g., as in ’s impurity profiles) .
  • Prodrug Design : Modify the methyl ester to a hydrolyzable group (e.g., pivaloyloxymethyl) for enhanced solubility and controlled release .
  • Co-solvents : Use cyclodextrins or PEG-based vehicles, ensuring compatibility with biological assays (avoid DMSO concentrations >1% for cell-based studies) .

Advanced: How to develop a stability-indicating HPLC method for degradation product analysis?

Methodological Answer:

  • Column Selection : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a gradient elution (water:acetonitrile from 90:10 to 10:90 over 30 min) .
  • Stress Testing : Expose the compound to heat (60°C), acid (0.1 M HCl), base (0.1 M NaOH), and UV light. Monitor degradation peaks at 254 nm .
  • Validation : Establish linearity (R2^2 > 0.999), precision (%RSD < 2%), and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively) per ICH guidelines .

Advanced: What computational methods predict binding interactions with neurological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with serotonin/dopamine receptors. The piperazine moiety’s orientation (e.g., chair vs. boat conformation) critically affects binding energy .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Focus on hydrogen bonds between the quinazoline carbonyl and receptor residues .
  • QSAR Models : Corinate substituent logP values with IC50_{50} data from analogs (e.g., ’s trifluoromethyl derivative shows enhanced blood-brain barrier penetration) .

Advanced: How to mitigate synthetic byproducts during piperazine coupling?

Methodological Answer:

  • Optimize Stoichiometry : Use a 1.2:1 molar ratio of 4-(2-chlorophenyl)piperazine to quinazoline intermediate to minimize unreacted starting material .
  • Catalyst Screening : Test Pd(OAc)2_2 or CuI for Buchwald-Hartwig coupling if SN2 reactions fail (see ’s palladium-catalyzed methods) .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane 1:1) or preparative HPLC to isolate the target compound from di- or tri-substituted byproducts .

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